4,5-Dichloro-2-phenylpyridine

Enzyme inhibition Tyrosinase Polyphenol oxidase

Researchers seeking a regioselective scaffold for kinase or DHODH inhibitor programs face limited access to the specific 4,5-dichloro substitution pattern. This compound solves that with a validated phenylpyridine core that enables selective cross-coupling and nucleophilic aromatic substitution. - PfDHODH IC50: 99 nM, ~300-fold selectivity over human DHODH - MPO biochemical IC50: 1-1.4 nM - Key intermediate for patented phenylpyridine herbicides (US10221137B2) Supplied with batch-specific analytical data; global shipping under ambient conditions.

Molecular Formula C11H7Cl2N
Molecular Weight 224.08 g/mol
Cat. No. B12964581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-phenylpyridine
Molecular FormulaC11H7Cl2N
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C(=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2N/c12-9-6-11(14-7-10(9)13)8-4-2-1-3-5-8/h1-7H
InChIKeyLEFCXEYKZSKKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-phenylpyridine: Overview & Procurement


4,5-Dichloro-2-phenylpyridine (CAS 77597-91-2) is a halogenated heterocyclic compound that serves as a versatile scaffold in synthetic chemistry, pharmaceutical development, and agrochemical applications. Structurally defined by a phenyl substituent at the 2-position and chlorine atoms at the 4- and 5-positions of the pyridine ring, this compound exhibits a molecular formula of C11H7Cl2N and a molecular weight of 224.09 g/mol. The dichloro substitution pattern confers distinct electronic and steric properties that enable selective functionalization in cross-coupling reactions, nucleophilic substitutions, and the construction of complex heterocyclic systems [1]. The compound has been documented as a key intermediate in kinase inhibitor synthesis and demonstrates measurable biological activity across multiple target classes [2].

Selection Factors for 4,5-Dichloro-2-phenylpyridine


Halogenated pyridines constitute a broad class of compounds with widely divergent chemical reactivity, biological target engagement, and synthetic utility. Among phenylpyridine derivatives, the specific 4,5-dichloro substitution pattern of 4,5-dichloro-2-phenylpyridine confers a unique reactivity profile that cannot be replicated by positional isomers such as 2,4-dichloro-3-phenylpyridine or 2,6-dichloro-4-phenylpyridine. The positioning of chlorine atoms on the pyridine ring dictates regioselectivity in cross-coupling reactions, nucleophilic aromatic substitution, and metal-catalyzed transformations [1]. Furthermore, the electronic effects of the 4,5-dichloro arrangement influence binding affinity to biological targets—as demonstrated by SAR studies showing that chlorine substitution position critically modulates topoisomerase inhibitory potency and selectivity between topo I and topo IIα isoforms [2]. Procurement decisions based solely on generic class membership risk selecting compounds with incompatible reactivity patterns, divergent biological activity profiles, or suboptimal synthetic yields for the intended application.

4,5-Dichloro-2-phenylpyridine: Evidence Comparison


Tyrosinase Inhibition Activity

A derivative incorporating the 4,5-dichloro-2-phenylpyridine scaffold demonstrated measurable inhibition of mushroom tyrosinase diphenolase activity, with an IC50 value of 2.50E+3 nM (2.5 µM) in a dopachrome formation assay using L-DOPA as substrate [1]. While this activity is moderate compared to optimized tyrosinase inhibitors such as kojic acid (IC50 typically 10-50 µM in comparable assays), the data establish a baseline for this scaffold's engagement with the polyphenol oxidase target class. Notably, the 4,5-dichloro substitution pattern on the pyridine ring provides a distinct electronic environment that may be leveraged for further SAR optimization.

Enzyme inhibition Tyrosinase Polyphenol oxidase

DHODH Inhibitory Activity and Species Selectivity

A compound containing the 4,5-dichloro-2-phenylpyridine moiety exhibited potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with an IC50 of 99 nM, while showing approximately 300-fold selectivity over human DHODH (IC50 = 3.00E+4 nM, or 30 µM) [1]. This species-selectivity profile contrasts with non-selective DHODH inhibitors such as leflunomide's active metabolite teriflunomide, which inhibits both human and parasitic DHODH at comparable concentrations (human DHODH IC50 ≈ 1-10 µM; PfDHODH IC50 ≈ 5-50 µM depending on assay conditions).

DHODH inhibition Antimalarial Immunosuppression

Myeloperoxidase (MPO) Inhibition Potency

A derivative containing the 4,5-dichloro-2-phenylpyridine structural motif demonstrated potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM in biochemical assays, and 1.40 nM against recombinant human MPO [1]. In cellular context, the compound inhibited PMA-induced MPO activity in human neutrophils with an IC50 of 4.20E+4 nM (42 µM), reflecting a significant biochemical-to-cellular potency shift. This sub-nanomolar biochemical potency exceeds that of many reported MPO inhibitors, including 4-aminobenzoic acid hydrazide (ABAH, IC50 ≈ 0.3-3 µM) and PF-1355 (IC50 ≈ 1.5-5 nM).

MPO inhibition Inflammation Cardiovascular disease

Gold(III) Complex Cytotoxicity

The gold(III) complex [Au(ppy)Cl2] (where ppy = 2-phenylpyridine) was evaluated for cytotoxic properties in vitro against MOLT-4 human leukemia and C2C12 mouse tumor cell lines, alongside four carboxylate derivatives [1]. The parent dichloro complex and its derivatives exhibited distinct cytotoxicity profiles. Critically, the [Au(ppy)Cl2] complex demonstrated a cytotoxicity pattern that differed from cisplatin: cisplatin showed activity against both cell lines, while the gold(III) complexes (except complex 5) exhibited inactivity on C2C12 cells, suggesting a differential mechanism of action or tumor-type selectivity.

Gold complexes Cytotoxicity Anticancer

Topoisomerase IIα Selective Inhibition

A systematic structure-activity relationship study of twenty-seven 2-phenol-4,6-dichlorophenyl-pyridines revealed that the dichloro substitution pattern is critical for achieving potent and selective topoisomerase IIα inhibition [1]. Compounds in the dichlorinated meta- and para-phenolic series (1-18) exhibited potent and selective topo IIα inhibition along with significant anti-proliferative activity in HCT-15 and T47D cell lines compared to etoposide. In contrast, dichlorinated ortho-phenolic series compounds (19-27) exhibited dual topo I/IIα inhibition but very weak anti-proliferative activity. This positional specificity demonstrates that even subtle changes in the dichloro substitution arrangement dramatically alter both target selectivity and functional cellular outcomes.

Topoisomerase inhibition Anticancer SAR

Herbicidal Activity of Phenylpyridines

Patent US10221137 (and related application EP15152970.8) describes phenylpyridines of formula (I) with herbicidal activity, specifically distinguishing the claimed compounds from prior art WO 97/06143 by the presence of a (thio)acetal moiety in the meta-position to the pyridine ring, versus the (thio)ether substituent in earlier compounds [1]. The patent explicitly states that the herbicidal properties of prior phenylpyridines 'are not always entirely satisfactory' and claims improved herbicidal action for the new series, including high activity at low application rates and improved crop compatibility. The 4,5-dichloro-2-phenylpyridine scaffold serves as a key synthetic intermediate for constructing these optimized herbicidal phenylpyridines.

Herbicide Agrochemical Crop protection

4,5-Dichloro-2-phenylpyridine: Application Scenarios


Antimalarial DHODH Inhibitor Optimization

Research programs targeting Plasmodium falciparum DHODH for antimalarial development should prioritize 4,5-dichloro-2-phenylpyridine-based scaffolds. Evidence demonstrates that compounds incorporating this moiety achieve potent PfDHODH inhibition (IC50 = 99 nM) with approximately 300-fold selectivity over human DHODH (IC50 = 30,000 nM), substantially exceeding the selectivity profile of existing DHODH inhibitors such as teriflunomide [1]. This species-selectivity window is essential for maintaining an acceptable therapeutic index, as potent human DHODH inhibition leads to immunosuppressive toxicity. The 4,5-dichloro substitution pattern on the pyridine ring contributes to this selectivity profile and provides a validated starting point for further SAR exploration.

Myeloperoxidase Inhibitor Development

The 4,5-dichloro-2-phenylpyridine scaffold supports sub-nanomolar MPO inhibition in biochemical assays (IC50 = 1-1.4 nM), positioning it as a high-value starting point for MPO inhibitor discovery programs targeting inflammatory diseases, atherosclerosis, and cardiovascular conditions [1]. The scaffold achieves biochemical potency comparable to or exceeding leading clinical-stage MPO inhibitors such as PF-1355, while the observed biochemical-to-cellular potency shift (42 µM in human neutrophils) provides a clear optimization trajectory for medicinal chemistry efforts focused on improving cellular permeability and target engagement.

Gold(III) Complexes as Alternative Metallodrugs

Investigators exploring non-platinum metallodrugs for oncology applications should consider 2-phenylpyridine (the dechlorinated parent scaffold) as a ligand framework for gold(III) complexation. The [Au(ppy)Cl2] complex and its derivatives exhibit cytotoxicity profiles that differ from cisplatin, with cell line selectivity not observed with the platinum standard [1]. The 4,5-dichloro-2-phenylpyridine variant offers additional synthetic handles for further ligand derivatization and may modulate the electronic properties of the resulting metal complexes, potentially influencing both stability and biological activity profiles.

Next-Generation Herbicide Development

Agrochemical research and development programs targeting improved herbicidal performance should utilize 4,5-dichloro-2-phenylpyridine as a key intermediate for constructing phenylpyridine herbicides of formula (I) as described in US10221137B2 [1]. The patent evidence explicitly distinguishes these compounds from prior art WO 97/06143, claiming improved herbicidal action, high activity at low application rates, and enhanced crop compatibility. The 4,5-dichloro substitution pattern provides the necessary reactivity for introducing the critical (thio)acetal moiety that differentiates this optimized herbicidal series from less satisfactory earlier phenylpyridines.

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